Isocytosine

Description

Structure

3D Structure

Properties

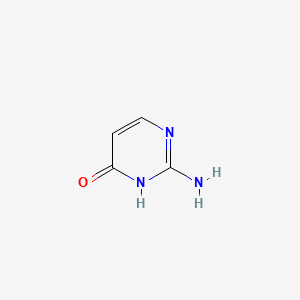

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Isocytosine

De Novo Synthetic Routes to the Isocytosine (B10225) Core Structure

The construction of the fundamental this compound ring can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern catalytic protocols.

Classical Heterocyclic Synthesis Approaches

The most traditional and widely cited method for synthesizing this compound involves the condensation of guanidine (B92328) with a three-carbon dicarbonyl equivalent. A common approach utilizes the reaction between guanidine and malic acid in the presence of concentrated sulfuric acid. In this reaction, the sulfuric acid facilitates the in-situ dehydration and decarbonylation of malic acid to form 3-oxopropanoic acid, which is highly reactive and not stable for storage. This intermediate then readily condenses with guanidine, undergoing a cyclization and dehydration sequence to yield the this compound ring. Current time information in Bangalore, IN.

Another classical route involves the direct condensation of guanidine hydrochloride with 3-oxopropanoic acid. Current time information in Bangalore, IN. These methods, characteristic of heterocyclic chemistry, provide a straightforward, albeit often harsh, pathway to the core this compound structure.

Modern Catalytic and Green Chemistry Protocols

In recent years, synthetic efforts have shifted towards developing more efficient, versatile, and environmentally benign methods for creating this compound and its analogues. These modern approaches often employ metal catalysis or multicomponent reactions to achieve higher yields and greater structural diversity under milder conditions.

Palladium-catalyzed reactions have emerged as a powerful tool. One notable strategy involves a palladium-catalyzed ring-opening, arylation, and cyclization cascade of 2-aminothiazole (B372263) derivatives with aryl halides, providing modular access to a wide range of this compound analogues. researchgate.net Another innovative method is the palladium-catalyzed carbonylation of α-chloroketones in the presence of guanidines, which directly constructs the 2-aminopyrimidin-4-one scaffold. researchgate.net

Photoredox catalysis offers a green chemistry alternative, using visible light to drive reactions. For instance, sulfur-substituted this compound analogues have been synthesized via a photoredox-mediated coupling of phenyl propargyl chlorides with thiourea. researchgate.net Organocatalytic cascade reactions have also been developed; for example, the reaction of β-ketoamides containing a 2-cyanoaryl group can produce this compound-fused quinazolines. researchgate.net

A significant advancement in green chemistry is the DNA-compatible Biginelli-like reaction. This one-pot, three-component reaction of DNA-conjugated guanidines, aldehydes, and methyl cyanoacetate (B8463686) builds the this compound scaffold under conditions mild enough to be compatible with sensitive DNA strands, thereby expanding the chemical space for DNA-encoded libraries. researchgate.net Prebiotic-type syntheses, such as the one-pot reaction of formamide (B127407) catalyzed by iron-sulfur minerals, also represent a simple and fundamental route to this compound.

Table 1: Modern Synthetic Protocols for this compound Derivatives

| Methodology | Catalyst/Promoter | Key Reactants | Product Type |

|---|---|---|---|

| Ring-Opening/Arylation/Cyclization | Palladium Catalyst | 2-Aminothiazoles, Aryl Halides | Aryl-substituted this compound Analogues researchgate.net |

| Carbonylative Synthesis | Palladium Catalyst | α-Chloroketones, Guanidines | This compound Analogues researchgate.net |

| Photoredox Catalysis | Ruthenium or Iridium Complex | Phenyl Propargyl Chlorides, Thiourea | Sulfur-substituted this compound Analogues researchgate.net |

| DNA-Compatible Biginelli-like Reaction | - | DNA-conjugated Guanidines, Aldehydes, Methyl Cyanoacetate | DNA-tagged this compound Derivatives researchgate.net |

| Organocatalytic Cascade | Organocatalyst | β-Ketoamides | This compound-fused Quinazolines researchgate.net |

Strategies for Stereoselective Synthesis

Stereoselective synthesis is crucial when this compound is incorporated into chiral molecules like nucleosides. A stereoselective reaction creates a new chiral center, producing stereoisomeric products in unequal amounts. mdpi.com For this compound derivatives, stereocontrol is typically focused on the substituents attached to the heterocyclic ring, such as the sugar moiety in nucleosides.

While literature specifically detailing the stereoselective synthesis of this compound nucleosides is sparse, strategies can be inferred from the well-established chemistry of its isomer, cytosine. For instance, the stereoselective synthesis of cytosine arabinoside phosphonates has been achieved through methods like phosphite (B83602) addition or Lewis acid-mediated hydrophosphonylation (e.g., using TiCl₄). These reactions control the configuration at the C-5' position of the sugar. Such principles are directly applicable to the synthesis of chiral this compound derivatives, where the choice of chiral starting materials, catalysts, and reaction conditions dictates the stereochemical outcome.

Functionalization and Modification of this compound Derivatives

Once the this compound core is formed, it can be further modified at its nitrogen or carbon centers to generate diverse chemical architectures with tailored properties.

Regioselective N-Substitution Strategies

This compound exists in a tautomeric equilibrium, primarily between the 2-amino-1H-pyrimidin-4-one and 2-amino-3H-pyrimidin-4-one forms, with the latter being predominant in aqueous solution. researchgate.netnih.govresearchgate.net This tautomerism presents a challenge and an opportunity for regioselective N-substitution. The different nitrogen atoms (N1, N3, and the exocyclic N2) exhibit distinct nucleophilicities, allowing for controlled substitution under specific reaction conditions.

For example, alkylation reactions can be directed to different nitrogen atoms. The synthesis of 2-N-substituted 1-β-D-arabinofuranosylthis compound derivatives has been achieved by reacting 2′,5′-dichloro-2′,5′-dideoxyuridine with various amines like methylamine (B109427) or benzylamine. tandfonline.comtandfonline.com Depending on the subsequent workup conditions, different N-substituted products can be isolated. tandfonline.comtandfonline.com The choice of solvent, base, and protecting groups is critical in directing the substitution to the desired nitrogen atom, overcoming the inherent mixture of tautomers.

Carbon-Center Functionalization for Diverse Architectures

Modifying the carbon skeleton of the this compound ring, particularly at the C5 and C6 positions, is a key strategy for creating structural diversity. These modifications can profoundly influence the molecule's biological activity and physicochemical properties.

Halogenation is a common first step for further functionalization. This compound derivatives can be selectively iodinated at the C5 position, creating a versatile handle for subsequent cross-coupling reactions. rsc.orgdntb.gov.ua

One of the most powerful methods for C-C bond formation is the Suzuki cross-coupling reaction. catalysis.blogmdpi.com For example, 5-(dihydroxyboryl)this compound derivatives have been synthesized by treating 5-haloisocytosines with n-butyllithium followed by reaction with a trialkyl borate (B1201080). These boronic acid derivatives can then be used in palladium-catalyzed Suzuki couplings to introduce a wide variety of aryl or vinyl groups at the C5 position. Similarly, Sonogashira coupling reactions are used to install alkyne groups at the C5 position, providing access to ethynylated this compound derivatives. researchgate.netdntb.gov.ua These C-C coupling reactions are fundamental in building complex molecular architectures based on the this compound scaffold.

Table 2: Functionalization of the this compound Ring

| Functionalization Type | Position | Reagents/Reaction | Resulting Structure |

|---|---|---|---|

| N-Alkylation | N2 | Amines (e.g., methylamine, benzylamine) on a uridine (B1682114) precursor tandfonline.comtandfonline.com | 2-N-Alkylthis compound derivatives |

| Halogenation | C5 | N-Iodosuccinimide (NIS) rsc.orgdntb.gov.ua | 5-Iodothis compound |

| Borylation | C5 | n-Butyllithium, Triethyl borate | 5-(Dihydroxyboryl)this compound |

| C-C Coupling (Sonogashira) | C5 | Terminal Alkyne, Pd/Cu catalyst researchgate.netdntb.gov.ua | 5-Alkynylthis compound |

| C-C Coupling (Suzuki) | C5 | Boronic Acid, Pd catalyst mdpi.com | 5-Aryl/Vinylthis compound |

Synthesis of Halo- and Alkyl-Isocytosine Analogs

The synthesis of halogenated and alkylated this compound analogs is a key area of research aimed at modifying the base-pairing properties and metabolic stability of this compound-containing nucleosides and oligonucleotides.

Halogenated this compound Analogs:

Halogenation of pyrimidine (B1678525) bases can influence their electronic properties, stacking interactions, and susceptibility to enzymatic modification. For instance, 5-halocytosine-1-nucleosides can be prepared by reacting a 5-unsubstituted cytosine-1-nucleoside with an N-halo cyclic imide. google.com This method offers a direct route to halogenation without the need to protect the amino or hydroxyl groups. google.com A notable example is the synthesis of 5-fluorocytosine (B48100), which can be achieved through a reaction with elemental fluorine in acetic acid. Co-crystals of 5-fluorocytosine and this compound have been synthesized and shown to form Watson-Crick-like base pairs. mdpi.com

Alkyl-Isocytosine Analogs:

Alkylation, particularly at the N2 position, has been explored to create this compound derivatives with altered hydrogen bonding capabilities. A study on S-geranyl-2-thiouracil modified oligonucleotides revealed that the S-geranyl group could be readily substituted by alkylamines, such as methylamine or n-butylamine, to yield N2-alkyl this compound derivatives. nih.gov This reaction provides a pathway to introduce alkyl groups onto the this compound scaffold within an oligonucleotide chain. nih.gov

Furthermore, a microwave-assisted method has been developed for the synthesis of N-alkyl isocytosines from anhydrouridines and aliphatic amines. acs.orgnih.gov This approach significantly reduces reaction times and expands the scope of accessible alkylated this compound nucleosides. acs.orgnih.gov For example, the reaction of anhydrouridines with methylamine or n-butylamine in THF under microwave irradiation yields the corresponding arabino-2-(alkyl)amino isocytosines in good yields. acs.org

A key motivation for alkylation is to improve the stability of this compound derivatives. For instance, the 5-methyl derivative of this compound (isoCMe) is often used because this compound itself can be unstable under the alkaline conditions used in oligonucleotide synthesis. nih.gov

The table below summarizes some of the synthetic approaches for halo- and alkyl-isocytosine analogs.

| Analog Type | Synthetic Method | Key Reagents | Significance |

| 5-Halocytosine Nucleosides | Direct halogenation | N-halo cyclic imide | Direct synthesis without protecting groups. google.com |

| 5-Fluorocytosine/Isocytosine Co-crystal | Co-crystallization | 5-Fluorocytosine, this compound | Forms Watson-Crick-like base pairs. mdpi.com |

| N2-Alkyl this compound | Substitution on S-geranyl-2-thiouracil | Alkylamines (methylamine, n-butylamine) | Post-synthetic modification within oligonucleotides. nih.gov |

| N-Alkyl Isocytosines | Microwave-assisted synthesis | Anhydrouridines, Aliphatic amines | Rapid and versatile synthesis of nucleoside analogs. acs.orgnih.gov |

| 5-Methyl-isocytosine (isoCMe) | Utilized in oligonucleotide synthesis | - | Enhanced stability under alkaline conditions. nih.gov |

Synthesis of Nucleoside and Nucleotide Analogs Incorporating this compound

The incorporation of this compound into nucleosides and nucleotides is a critical step towards its use in synthetic genetic systems. This involves the chemical synthesis of this compound-containing building blocks that can be used in automated oligonucleotide synthesis.

Construction of this compound-Containing Oligonucleotides

The construction of oligonucleotides containing this compound relies on the principles of solid-phase phosphoramidite (B1245037) chemistry. wikipedia.org This automated process involves the sequential addition of nucleotide building blocks to a growing chain attached to a solid support. wikipedia.org

To incorporate this compound into a DNA or RNA strand, a protected 2'-deoxyisocytidine or isocytidine (B125971) phosphoramidite monomer is required. wikipedia.orgglenresearch.com The synthesis of these monomers is a key challenge. Due to the lability of the glycosidic bond in 2'-deoxyisocytidine under acidic conditions, specialized protecting groups are necessary. glenresearch.com For instance, formamidine (B1211174) protecting groups at the N2 position can help stabilize the glycosidic linkage. glenresearch.com

A significant issue with this compound derivatives is their susceptibility to deamination under the alkaline conditions typically used for deprotection after oligonucleotide synthesis. ffame.orgnih.gov To circumvent this, the more stable 5-methyl-isocytosine (isoCMe) is often used as a substitute. nih.govglenresearch.com

The standard cycle of oligonucleotide synthesis involves four steps: deblocking, coupling, capping, and oxidation. For this compound-containing oligonucleotides, it is often recommended to use milder deblocking agents like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) to minimize degradation of the labile nucleoside. glenresearch.com

Development of Non-Canonical Base Pairs

The primary motivation for synthesizing this compound-containing oligonucleotides is to create an expanded genetic alphabet by forming a non-canonical base pair with isoguanine (B23775) (isoG). wikipedia.orgjst.go.jp This isoC-isoG pair forms a Watson-Crick-like geometry with three hydrogen bonds, similar to the natural G-C pair, but with a reversed hydrogen-bonding pattern. nih.govffame.org

The stability and fidelity of this unnatural base pair have been extensively studied. The d-isoCMe:d-isoG pair has been shown to form a more stable duplex than the canonical C:G pair, which may be attributed to the 5-methyl group on the this compound nucleoside. nih.gov However, the formation of this base pair is not without challenges. Isoguanine can exist in a minor tautomeric form that can mispair with thymine (B56734) (T) or uracil (B121893) (U). ffame.orgnih.gov Additionally, the aforementioned deamination of this compound can compromise the integrity of the genetic information. ffame.orgnih.gov

Despite these challenges, several DNA and RNA polymerases have been shown to recognize the isoC-isoG base pair and incorporate the corresponding nucleotides during replication and transcription. ffame.orgnih.gov For example, T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase can all incorporate isoG opposite isoC in a template. ffame.orgnih.gov This demonstrates the potential for the isoC-isoG pair to function as a third base pair in biological systems.

The table below highlights key findings related to the development of the isoC-isoG non-canonical base pair.

| Aspect | Finding | Implication |

| Base Pairing | isoC and isoG form a Watson-Crick-like base pair with three hydrogen bonds. ffame.org | Expands the genetic alphabet with a new, specific interaction. |

| Stability | The d-isoCMe:d-isoG pair is more stable than the natural C:G pair. nih.gov | Potentially enhances the thermal stability of DNA duplexes. |

| Enzymatic Recognition | Several polymerases (T7 RNA polymerase, Klenow fragment) can incorporate isoG opposite isoC. ffame.orgnih.gov | The unnatural base pair can be replicated and transcribed. |

| Challenges | This compound is prone to deamination. ffame.orgnih.gov | Can lead to mutations if not addressed (e.g., by using isoCMe). nih.gov |

| Challenges | Isoguanine can exist in a tautomeric form that mispairs with T or U. ffame.orgnih.gov | Reduces the fidelity of replication and transcription. |

Preparation of Locked Nucleic Acid (LNA) and Constrained Analogs

Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon. glenresearch.comnih.gov This pre-organized structure leads to a significant increase in the thermal stability of oligonucleotide duplexes. glenresearch.comnih.gov

This compound has been incorporated into LNA structures to create high-affinity probes for various applications. google.comresearchgate.net LNA monomers containing this compound can be synthesized and incorporated into oligonucleotides using standard phosphoramidite chemistry. glenresearch.comgoogle.com These LNA-modified oligonucleotides exhibit enhanced binding affinity and specificity for their target sequences. nih.gov

In addition to LNA, other constrained analogs of this compound have been developed. For example, backbone-constrained nucleotide trimers have been synthesized using a ring-closing metathesis reaction. escholarship.org These constrained analogs aim to reduce the conformational flexibility of the oligonucleotide backbone, which can influence hybridization kinetics. escholarship.org Studies on such analogs help in understanding the structural requirements for efficient and specific nucleic acid recognition.

Molecular Structure, Tautomerism, and Conformational Dynamics of Isocytosine

Tautomeric Equilibria and Phototautomerism in Varied Environments

Isocytosine (B10225), a structural isomer of cytosine, exhibits a fascinating and complex tautomeric behavior, which is significantly influenced by its surrounding environment. This has been the subject of numerous experimental and theoretical studies. wikipedia.orgresearchgate.net Tautomerism involves the migration of a proton, leading to different structural isomers that can coexist in equilibrium. In this compound, the primary forms of tautomerism are keto-enol and amino-imino transformations. researchgate.netbiopolymers.org.ua The study of these equilibria is crucial as the specific tautomeric form can dictate the molecule's hydrogen bonding capabilities and, consequently, its role in larger molecular assemblies. wikipedia.orgnih.gov

Phototautomerism, the light-induced conversion between tautomers, adds another layer of complexity to this compound's behavior. tubitak.gov.trresearchgate.net Unlike the thermally driven equilibrium, phototautomerism involves electronically excited states and can lead to the population of tautomers that are less stable in the ground state. tubitak.gov.trnih.gov

Gas-Phase Tautomerism and Isomerization Pathways

In the isolated environment of the gas phase, the relative energies of this compound tautomers can be determined with high precision through computational and experimental methods. researchgate.netnih.gov Theoretical studies, employing methods like Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface and identifying the most stable tautomers. nih.govresearchgate.net

Computational studies have shown that in the gas phase, the keto-N3H tautomer is more stable than the keto-N1H tautomer. acs.org The energy difference between these two forms has been calculated to be between -8.4 and -11.0 kcal/mol. acs.org Some studies suggest the amino-enol tautomer is the most stable form in the gas phase. researchgate.net

The isomerization pathways between these tautomers involve surmounting energy barriers. These transition states have been characterized computationally, providing insights into the kinetics of the interconversion processes. tubitak.gov.trnih.gov The study of these pathways is essential for understanding the dynamics of tautomerization. tubitak.gov.trnih.gov

Solution-Phase Tautomeric Distribution and Solvent Effects

The tautomeric equilibrium of this compound is highly sensitive to the solvent environment. researchgate.netnih.gov The polarity of the solvent can significantly influence the relative stability of the different tautomers. researchgate.net

In aqueous solution, this compound exists as an equilibrium mixture of the keto-N1H and keto-N3H tautomers, with some studies suggesting a nearly 1:1 ratio. acs.orgnih.gov The 3H-ketoamino form is considered the most stable tautomer in polar solvents. researchgate.net In contrast, in less polar solvents like ethanol (B145695) and diethyl ether, the keto-N3H form (1b) is the predominant species. acs.org This solvent-dependent distribution highlights the role of solute-solvent interactions, particularly hydrogen bonding, in stabilizing specific tautomeric forms. researchgate.netresearchgate.net

Variable-temperature NMR spectroscopy has been a powerful tool for studying these equilibria in solution. nih.gov These experiments have confirmed the formation of a dimer in solution, where the 2,3-I (keto-N3H) form is hydrogen-bonded to the 1,2-I (keto-N1H) form. nih.gov The presence of different tautomers in aqueous solution has been reported in several studies. researchgate.net

Irradiation of this compound in solution with UV light can induce phototautomerism. For instance, irradiation of an aqueous solution of this compound with UVC light leads to an oxo-hydroxy phototautomerism. dergipark.org.tr A similar phenomenon is observed in acetonitrile (B52724) solution, where the amino-oxo tautomer converts to the amino-hydroxy form upon UV irradiation. researchgate.net After the UV light is removed, a slower backward reaction restores the initial tautomer. dergipark.org.trresearchgate.net

| Solvent | Predominant Tautomer(s) | Method of Observation |

|---|---|---|

| Aqueous Solution | Keto-N1H and Keto-N3H (approx. 1:1 ratio) | ¹H NMR Spectroscopy, UV Spectroscopy |

| Ethanol | Keto-N3H | Electronic Spectroscopy |

| Diethyl Ether | Keto-N3H | Electronic Spectroscopy |

| Acetonitrile | Amino-oxo (converts to amino-hydroxy upon UV irradiation) | UV Irradiation Studies |

Solid-State Tautomeric Forms and Interconversion

In the solid state, the tautomeric form of this compound is locked into a specific conformation within the crystal lattice. X-ray diffraction studies have provided definitive evidence for the coexistence of two different tautomers in a 1:1 ratio in the crystal structure of this compound. nih.goviucr.org These two tautomers are the 1H and 3H-ketoamino forms. researchgate.net

The fundamental structural motif in solid this compound is a hydrogen-bonded dimer formed between these two complementary tautomers. nih.gov The 1,2-I tautomer (with a donor-donor-acceptor hydrogen bonding pattern) pairs with the 2,3-I tautomer (with an acceptor-acceptor-donor pattern) through three intermolecular hydrogen bonds, analogous to the guanine-cytosine base pair in DNA. nih.gov Solid-state NMR spectroscopy has also been used to characterize the presence of these two tautomers in a 1:1 ratio. researchgate.net

Polymorphism and Crystal Engineering of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. While the primary crystal structure of this compound is well-characterized, the potential for other polymorphic forms remains an area of interest. Crystal engineering principles can be applied to design and synthesize new crystalline forms of this compound with tailored properties.

Identification and Characterization of Crystalline Forms

The most well-documented crystalline form of this compound crystallizes in the monoclinic space group P21/n. dergipark.org.triucr.org The unit cell contains eight molecules, meaning there are two molecules in the asymmetric unit. iucr.org These two molecules are, in fact, the two different tautomers of this compound. iucr.org

Co-crystallization of this compound with other molecules has been explored as a strategy to create new solid forms. For example, a co-crystal of 5-fluorocytosine (B48100) and this compound monohydrate has been synthesized and characterized. mdpi.com In this co-crystal, the 5-fluorocytosine exists in its 1H-ketoamino tautomeric form, while this compound is present as the 3H-ketoamino tautomer. mdpi.com This demonstrates that complementary hydrogen bonding interactions can favor the crystallization of specific tautomers. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a | 8.745 Å |

| b | 11.412 Å |

| c | 10.414 Å |

| β | 94.79° |

| Molecules per unit cell (Z) | 8 |

Impact of Polymorphism on Intermolecular Interactions

The specific polymorphic form of a compound dictates the arrangement of molecules in the crystal lattice and, therefore, the nature and strength of intermolecular interactions. In the known crystal structure of this compound, the primary intermolecular interaction is the strong, triple hydrogen bond between the two tautomers, forming a dimer. iucr.org These dimers are further linked to each other through additional N-H...O hydrogen bonds. iucr.org

Furthermore, there is evidence of π-π stacking interactions between the base pairs. A base pair is positioned parallel to another, separated by a distance of 3.36 Å, creating stacks of two π-interacting base pairs. iucr.org

Co-crystallization Strategies for this compound Complexes

Co-crystallization has emerged as a significant strategy for modulating the physicochemical properties of molecules, and this compound has been the subject of such investigations to form novel multi-component crystalline structures. The primary strategy revolves around the principles of molecular recognition and supramolecular synthons, particularly exploiting this compound's hydrogen bonding capabilities.

A prevalent strategy involves pairing this compound with molecules that have complementary hydrogen bond donor and acceptor sites, facilitating the formation of stable co-crystals. scirp.orgijpsjournal.com A notable example is the co-crystallization of this compound with 5-fluorocytosine. semanticscholar.orgresearchgate.netmdpi.com In this complex, the molecules are present as specific tautomers that enable complementary binding. semanticscholar.orgresearchgate.net X-ray diffraction analysis revealed that this compound exists in its 3H-ketoamino tautomeric form, while 5-fluorocytosine is in its 1H-ketoamino form. semanticscholar.orgmdpi.com This specific tautomeric arrangement allows for the formation of nearly coplanar Watson-Crick base pairs through a three-point hydrogen bonding pattern (DAA/ADD). semanticscholar.orgmdpi.com The robustness of this supramolecular architecture, stabilized by these interactions, is a key factor in the successful co-crystal formation. semanticscholar.org

The choice of co-former is critical. Co-formers like dicarboxylic acids and isonicotinamide (B137802) are often used in crystal engineering due to their ability to form robust hydrogen bonds with complementary functional groups. scirp.orgacs.orgresearchgate.net General techniques for preparing co-crystals, such as solvent-assisted grinding, solution evaporation, and slurry methods, have been successfully applied to similar systems and are applicable to this compound. scirp.orgijpsjournal.comacs.org

Another co-crystallization strategy involves complexation with metal ions. Studies on the reactions of this compound with Palladium(II) and Platinum(II) complexes have shown a distinct preference for coordination at the N3 position of the this compound ring. acs.org Ab initio calculations confirmed that the N3 linkage isomers are more stable, a preference attributed to intramolecular hydrogen bonding between the ligands on the metal and the exocyclic groups of the this compound molecule. acs.org The crystal structure of one such complex, (dien)Pd(ICH-N3)2, has been determined, providing concrete evidence of this coordination mode. acs.org

These strategies demonstrate that a rational design approach, based on the understanding of tautomeric preferences and hydrogen bonding patterns, is effective in the synthesis of this compound co-crystals and complexes.

Interactive Table: Co-crystal Systems of this compound and Related Compounds

| API/Target | Co-former | Method | Key Interaction/Synthon | Reference(s) |

| This compound | 5-Fluorocytosine | Reaction/Crystallization | Watson-Crick base pairing (DAA/ADD) | semanticscholar.orgresearchgate.netmdpi.com |

| This compound | Palladium(II) dien | Reaction/Crystallization | N3 metal coordination, Intramolecular H-bonding | acs.org |

| This compound | Platinum(II) dien | Spectroscopic Analysis | N3 metal coordination preference | acs.org |

| Cytosine | Dicarboxylic Acids | Grinding/Crystallization | R2(2)(12) cyclic pattern | acs.org |

| Daidzein | Cytosine | Solvent-assisted Grinding | Complementary H-bonds (C=O) | scirp.org |

Conformational Analysis and Molecular Flexibility

The biological function and interaction of this compound and its derivatives are intrinsically linked to their conformational properties and molecular flexibility. Various experimental and computational methods have been employed to understand these characteristics.

Quantum chemical analyses have revealed significant tautomeric and conformational variability in this compound derivatives. biopolymers.org.ua Computational studies using methods like Density Functional Theory (DFT) and ab initio calculations are crucial for predicting the relative energies of different tautomers and conformers. nih.govresearchgate.net For instance, in an aqueous solution, the amino group of this compound tautomers exhibits a pyramidal character, which can be quantified by the sum of bond angles around the nitrogen atom. dergipark.org.tr This pyramidalization is a key aspect of its flexibility and can be influenced by its chemical environment. dergipark.org.tr

Flexible docking simulations have been used to analyze the interaction of this compound analogues with biological targets, such as xanthine (B1682287) oxidase. thieme-connect.comnih.govresearchgate.net These studies investigate the binding modes of the most stable conformations, providing insight into the structural requirements for biological activity. thieme-connect.com The this compound scaffold has been shown to maintain key hydrogen bonding and pi-stacking interactions within the binding pocket of xanthine oxidase. nih.gov

Conformational analysis has also been instrumental in structure-activity relationship studies of this compound-containing compounds. For a series of 2-(pyridin-2-ylbutylamino)-5-(3-picolinylmethyl)pyrimidin-4(1H)-ones, conformational analysis using Molecular Mechanics and Molecular Orbital calculations suggested that steric interactions can alter the preferred conformation of the drug, thereby affecting its activity as a histamine (B1213489) H1-receptor antagonist. nih.gov This highlights how controlling the conformational flexibility of the this compound scaffold is a key aspect of designing active molecules.

Interactive Table: Conformational and Structural Parameters of this compound

| System | Method | Finding | Key Parameter(s) | Reference(s) |

| This compound tautomers | DFT (B3LYP/aug-cc-pVDZ) | Amino group pyramidalization | Sum of bond angles around N7 (e.g., 355.5° for iCA) | dergipark.org.tr |

| This compound-Pt(II) complexes | Ab initio calculations | Pyramidalization of NH2 group | Dihedral angle with Pt coordination plane (<90°) | acs.org |

| This compound derivatives | Molecular Mechanics/MO Calculations | Identification of active conformation | Steric interactions, trans/trans conformation | nih.gov |

| This compound in DNA duplex | NMR Spectroscopy | Reverse Watson-Crick base pairing | Groove widths (7.0 Å), Backbone flexibility | nih.gov |

| This compound analogues | Flexible Docking (GoldScore) | Binding mode analysis | Binding free energy, H-bonding interactions | thieme-connect.com |

Advanced Spectroscopic Characterization of Isocytosine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of isocytosine (B10225). It provides critical information on tautomerism, protonation sites, and intermolecular hydrogen bonding. mdpi.comnih.gov

In solution, the tautomers of this compound are typically in a state of fast equilibrium, which means that only averaged NMR parameters can be obtained. rsc.orgrsc.org This rapid exchange hampers the study of individual tautomeric species. rsc.org However, variable-temperature NMR experiments have provided significant insights. nih.govnih.gov For instance, upon cooling a solution of this compound, a dimer formed by two different tautomers linked by three intermolecular hydrogen bonds can be observed. nih.gov Specifically, the 2,3-I tautomer binds to the 1,2-I form. nih.gov The presence of rare tautomers can be unequivocally confirmed by characteristic signals in proton NMR spectra that arise from these intermolecular interactions. nih.gov Studies on this compound derivatives using variable-temperature NMR have shown that the formation of these dimers is correlated with the relative energy of the constituent tautomers. nih.gov

Solid-state NMR (SS-NMR) spectroscopy offers a unique advantage by providing spectra of single conformations, thereby circumventing the issue of rapid exchange observed in solution. rsc.org It is particularly valuable for studying hydrogen-bonding arrangements and local molecular dynamics, which are difficult to characterize by other methods. rsc.orgrsc.org In the solid state, this compound crystallizes with two different tautomers present in a 1:1 ratio, forming a hydrogen-bonded dimer. rsc.orgresearchgate.net This arrangement is structurally analogous to the guanine-cytosine base pair in DNA. rsc.org

The combination of SS-NMR with X-ray diffraction data and first-principles calculations, a methodology known as "NMR crystallography," allows for the precise determination of structural parameters, such as the geometries of intermolecular hydrogen bonds. rsc.orgrsc.org For solid this compound, the ¹H NMR spectrum shows a significant difference of approximately 3 ppm between the chemical shifts of a free NH proton and one involved in an intermolecular hydrogen bond. rsc.orgrsc.org The development of techniques like combined rotation and multiple-pulse spectroscopy (CRAMPS) has further improved ¹H spectral resolution, enabling detailed studies of hydrogen-bond networks. rsc.org

Table 1: Selected ¹H NMR Chemical Shift Data for this compound This table is illustrative, based on findings that NH proton chemical shifts differ significantly depending on their involvement in hydrogen bonding.

| Proton Type | Typical Chemical Shift Range (ppm) | State | Reference |

|---|---|---|---|

| Free NH | ~10-11 | Solid | rsc.org |

| Hydrogen-Bonded NH | ~13-15 | Solid | rsc.org |

| Averaged NH | Varies (fast exchange) | Solution | rsc.orgrsc.org |

Solution-State NMR for Tautomeric Equilibria

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting.researchgate.netrsc.orgnih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a crucial method for identifying the "molecular fingerprint" of this compound. It is highly sensitive to the molecule's vibrational modes, which are influenced by its tautomeric form and hydrogen-bonding environment. nih.govacs.orgmst.edu

Vibrational spectroscopy is instrumental in distinguishing between the different tautomers of this compound. mdpi.com Experimental studies involving the UV irradiation of this compound isolated in an inert gas matrix have shown that the amino-oxo tautomer can convert to the amino-hydroxy form. researchgate.net The analysis of the IR spectra of the resulting photoproducts clearly shows the appearance of OH stretching vibrations, confirming the formation of hydroxy tautomers. dergipark.org.tr Theoretical calculations are essential for assigning the complex vibrational spectra, as the characteristic bands of different tautomers, such as OH and NH stretching vibrations, often overlap. researchgate.net By comparing experimental IR and Raman spectra with DFT-calculated frequencies for various potential tautomers, a definitive assignment of the observed bands can be achieved. nih.govscifiniti.com For example, the irradiation of an acetonitrile (B52724) solution of this compound leads to tautomerization from the amino-oxo to the amino-hydroxy form, an observation supported by IR spectral analysis. researchgate.net

Table 2: Illustrative Vibrational Frequencies for this compound Tautomers This table conceptualizes how vibrational spectroscopy distinguishes tautomers based on characteristic functional group vibrations.

| Vibrational Mode | Tautomer | Approximate Frequency Range (cm⁻¹) | Spectroscopic Method | Reference |

|---|---|---|---|---|

| O-H Stretch | Amino-hydroxy | 3400 - 3600 | IR | researchgate.netdergipark.org.tr |

| N-H Stretch | Amino-oxo / Imino-oxo | 3100 - 3500 | IR, Raman | researchgate.net |

| C=O Stretch | Amino-oxo / Imino-oxo | 1650 - 1750 | IR, Raman | researchgate.net |

| C=N Stretch | Imino-oxo / Amino-hydroxy | 1550 - 1650 | IR, Raman | researchgate.net |

Analysis of Hydrogen Bonding Networks

Electronic Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism) for Excited States.mdpi.comrsc.orgnih.govnih.govsigmaaldrich.com

Electronic spectroscopy techniques probe the transitions between electronic energy levels in this compound, providing critical data on its excited-state dynamics, photostability, and chiral properties.

Irradiation of an aqueous solution of this compound with UVC light induces an oxo-hydroxy phototautomerism. dergipark.org.tr This process can be monitored using UV-Vis absorption spectroscopy, which tracks changes in the electronic spectra over time. dergipark.org.tr The experimental UV absorption maxima for an acetonitrile solution of unirradiated this compound are found at 287 nm and 222 nm. researchgate.net The absorption spectra of this compound are influenced by pH and the specific tautomers present in the solution. dergipark.org.tr Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the vertical excitation energies of different tautomers to help assign the observed experimental absorption bands. dergipark.org.tr

Femtosecond broadband time-resolved fluorescence and transient absorption spectroscopy have revealed that this compound exhibits high photostability in solution. researchgate.netnih.gov This stability is attributed to a highly efficient nonradiative decay mechanism that occurs from the ππ* excited state of the keto form within subpicoseconds to picoseconds after photoexcitation. researchgate.netnih.gov The solvent plays a critical role by influencing the tautomeric composition and regulating the deactivation pathways. researchgate.netnih.gov The excited-state dynamics of this compound show notable similarities to guanine (B1146940). acs.org Studies in the gas phase indicate that the two most abundant tautomers (keto and enol) undergo efficient radiationless deactivation, with time constants of 182 fs for the keto form and 533 fs for the enol form. rsc.org

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are powerful spectroscopic methods for the stereochemical analysis of chiral molecules. nih.govyoutube.com These techniques have been applied to this compound and its nucleoside derivatives (isocytidine) to investigate their tautomerism and to make spectral assignments for their electronic transitions. nih.gov The MCD and CD spectra of isocytidine (B125971) were measured in the 30,000–50,000 cm⁻¹ region, and the results were compared with theoretical calculations to understand the electronic structure and tautomeric equilibria. nih.govoup.com

Table 3: Summary of Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Key Findings | Wavelength/Energy Range | Reference |

|---|---|---|---|

| UV-Vis Absorption | Monitors photo-induced oxo-hydroxy tautomerism. Maxima at 287 nm & 222 nm in acetonitrile. | 190-1100 nm | researchgate.netdergipark.org.tr |

| Fluorescence Spectroscopy | Reveals high photostability via ultrafast nonradiative decay. | N/A | researchgate.netnih.gov |

| Circular Dichroism (CD/MCD) | Investigates tautomerism and assigns electronic transitions in this compound and isocytidine. | 30,000 - 50,000 cm⁻¹ | nih.gov |

Ultrafast Excited-State Dynamics

The study of the ultrafast excited-state dynamics of this compound is crucial for understanding its photostability, a key factor in the context of prebiotic chemistry and the origins of life. Research employing sophisticated techniques such as surface-hopping nonadiabatic molecular dynamics simulations has provided significant insights into how this compound dissipates energy after absorbing UV radiation.

Theoretical investigations, particularly those using the algebraic diagrammatic construction to the second order (ADC(2)) method, have been instrumental in modeling these dynamics. nih.govwayne.edu These studies focus on the two most abundant tautomers of this compound in the gas phase: the keto and enol forms. nih.govwayne.edu Upon photoexcitation, both tautomers exhibit efficient and rapid radiationless deactivation back to the electronic ground state.

Simulations estimate that the keto tautomer has an excited-state lifetime of approximately 182 femtoseconds (fs). nih.gov In contrast, the enol tautomer, while still deactivating rapidly, possesses a longer excited-state lifetime of about 533 fs. nih.gov Other on-the-fly trajectory surface hopping simulations using the SA-CASSCF method estimated a longer lifetime for the keto form, around 1000 fs, while the ADC(2) level of theory in the same study suggested a much shorter lifetime of 250-350 fs, highlighting the sensitivity of these predictions to the computational method employed. lifesciencesite.com

| Tautomer | Excited-State Lifetime (τ) | Computational Method | Reference |

|---|---|---|---|

| Keto | 182 fs | ADC(2) | nih.gov |

| Enol | 533 fs | ADC(2) | nih.gov |

| Keto | ~1000 fs | SA-CASSCF | lifesciencesite.com |

| Keto | 250-350 fs | ADC(2) | lifesciencesite.com |

Photophysical Pathways and Deactivation Mechanisms

The high photostability of this compound is underpinned by specific and efficient deactivation pathways that channel the absorbed energy away from destructive photochemical reactions. These mechanisms differ between the main tautomeric forms.

For the enol tautomer , the dominant photorelaxation pathway involves a ring-puckering motion on the ππ* potential energy surface. nih.gov This distortion of the pyrimidine (B1678525) ring facilitates a rapid internal conversion back to the ground state.

The keto tautomer utilizes a different primary deactivation channel. Its relaxation is mainly governed by C=O stretching and N-H tilting motions on the nπ* surface. nih.gov These specific vibrational modes promote the non-radiative decay. While efficient, studies also suggest that the keto form possesses a longer-lived S₁(nπ*) state compared to the enol form. nist.gov

Furthermore, another proposed deactivation channel for the amino-oxo form of this compound involves the repulsive (1)πσ* excited state. nih.govwikipedia.org This pathway can lead to the tautomerization of the amino-oxo form into the amino-hydroxy form, providing an alternative route for dissipating the excess energy. nih.govwikipedia.org The deactivation processes are also influenced by the solvent environment, with solute-solvent hydrogen bonding playing a crucial role in determining the tautomeric composition and modulating the deactivation pathways and dynamics. msu.edu The deactivation mechanisms of this compound in solution have been found to be distinct from those of cytosine and from this compound in the gas phase, largely due to the different tautomeric forms involved. msu.eduacs.org

| Tautomer | Dominant Deactivation Pathway | Associated Potential Energy Surface | Reference |

|---|---|---|---|

| Enol | Ring-puckering | ππ | nih.gov |

| Keto | C=O stretching / N-H tilting | nπ | nih.gov |

| Amino-oxo | Tautomerization to amino-hydroxy form | (1)πσ* | nih.govwikipedia.org |

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their fragmentation patterns upon ionization. researchgate.net In the context of this compound, mass spectrometry provides crucial information for its identification and structural characterization.

The molecular weight of this compound (C₄H₅N₃O) is 111.10 g/mol . In mass spectrometry, this corresponds to the mass-to-charge ratio (m/z) of its molecular ion. Electron ionization (EI) mass spectra of this compound show a prominent peak at m/z 111, corresponding to the molecular ion [M]⁺•.

Tandem mass spectrometry (MS/MS or MS²) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS data has been recorded using an ion trap instrument with a precursor ion of [M+H]⁺ at m/z 112.0505. The fragmentation of protonated nucleobases like this compound typically occurs via collision-induced dissociation (CID), where the ion's kinetic energy is converted into internal energy upon collision with a neutral gas, leading to bond cleavage.

While specific, detailed fragmentation pathways for this compound are not extensively documented in the provided literature, general fragmentation patterns for pyrimidine bases like cytosine can offer analogous insights. A major dissociation route for cytosine involves the elimination of a neutral HNCO molecule. This process is energetically favorable and results in a significant fragment ion in the mass spectrum. Other less dominant pathways can include the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). These fragmentation reactions, driven by the energetic instability of the molecular ion, create a unique "fingerprint" that aids in the definitive identification of the compound. researchgate.net

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₄H₅N₃O | - | |

| Molecular Weight | 111.10 g/mol | - | |

| Molecular Ion (EI) | m/z 111 | GC-MS | |

| Precursor Ion (MS/MS) | [M+H]⁺ at m/z 112.0505 | IT/ion trap |

X-ray Crystallography and Diffraction Techniques for Solid-State Structures

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of this compound crystals using this method has revealed detailed information about its molecular geometry, tautomeric forms present in the solid state, and intermolecular hydrogen-bonding interactions.

Crystals of this compound have been analyzed using single-crystal X-ray diffraction. The structure was determined to be monoclinic with the space group P2₁/n. A key finding from these crystallographic studies is that the asymmetric unit of the crystal contains two distinct molecules of this compound, which are tautomers of each other, present in a precise 1:1 ratio. These are the 1H-keto and 3H-keto tautomers.

These two tautomers form a dimer through three hydrogen bonds, in a manner analogous to the Watson-Crick base pairing between guanine and cytosine in DNA. The hydrogen bond lengths are 2.861 Å, 2.908 Å, and 2.904 Å. These base pairs are further linked into nearly planar tetramers via additional N-H···N hydrogen bonds. The crystal structure is stabilized by these extensive hydrogen-bonding networks. High-resolution diffraction experiments have allowed for precise determination of these structural parameters.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a | 8.745 Å | |

| b | 11.412 Å | |

| c | 10.414 Å | |

| β | 94.79° | |

| Molecules per Asymmetric Unit | 2 (Two tautomers in a 1:1 ratio) |

Theoretical and Computational Chemistry of Isocytosine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape of isocytosine (B10225), its various tautomeric forms, and their relative energies. These methods provide a microscopic view of the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Tautomerism and Stability

Density Functional Theory (DFT) has been extensively used to investigate the tautomerism and stability of this compound. nih.govresearchgate.netnih.gov DFT calculations have been instrumental in confirming that this compound exists in two primary stable tautomeric forms: 1,2-I and 2,3-I, with the 2,3-I tautomer being the most stable. nih.gov These theoretical findings align with experimental observations from NMR spectroscopy, which show that in solution, this compound exists as a mixture of these two tautomers that rapidly interconvert. rsc.org

Studies have shown that the relative stability of these tautomers can be influenced by substituents on the this compound ring. nih.gov For instance, DFT calculations revealed that electron-donating groups at the 5-position stabilize the 1,2-I tautomer, while electron-accepting groups in the same position have a destabilizing effect. nih.gov This highlights the tunability of the tautomeric equilibrium through chemical modification.

Furthermore, DFT has been employed to study the formation of this compound dimers. In the solid state and in solution, two this compound molecules, one of each stable tautomer, can form a dimer linked by three hydrogen bonds, similar to the guanine-cytosine base pair. nih.gov The stability of these dimers and their formation have been corroborated by both DFT calculations and experimental NMR data. nih.govrsc.org

Irradiation with UVC light can induce an oxo-hydroxy phototautomerism in aqueous solutions of this compound. dergipark.org.tr DFT calculations, specifically using the B3LYP functional with an aug-cc-pVDZ basis set, have been used to investigate the mechanisms of this process. dergipark.org.tr These studies suggest that a water molecule can act as a catalyst, significantly lowering the energy barrier for the excited-state proton transfer. dergipark.org.tr

Table 1: Key DFT Studies on this compound Tautomerism

| Study Focus | DFT Functional/Basis Set | Key Findings |

| Tautomer Stability | Not specified | Confirmed 1,2-I and 2,3-I as the most stable tautomers, with 2,3-I being the global minimum. nih.gov |

| Substituent Effects | Not specified | Electron-donating groups at C5 stabilize the 1,2-I tautomer. nih.gov |

| Phototautomerism | B3LYP/aug-cc-pVDZ | Investigated the mechanism of UVC-induced oxo-hydroxy tautomerism in water. dergipark.org.tr |

| Dimer Formation | Not specified | Confirmed the stability of hydrogen-bonded dimers of the two main tautomers. nih.gov |

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy in predicting the properties of this compound, researchers turn to ab initio methods. These methods, which are based on first principles of quantum mechanics without empirical parameters, offer a more rigorous description of the electronic structure.

Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, including CCSD(T), have been used to refine the understanding of this compound's tautomeric energies and geometries. acs.orgresearchgate.net For instance, high-level quantum chemical calculations at the HF/6-31G(d,p) and MP2/6-31G(d,p) levels have been used to develop a system of additive energy increments to predict the conversion energies between different tautomers and conformers of this compound and related nucleic acid bases. acs.org

Ab initio molecular dynamics simulations have also been employed to study complex processes like proton transfer in this compound-containing systems. ibp.cz These simulations provide a dynamic picture of how these reactions occur over time. Furthermore, to improve the accuracy of solid-state NMR chemical shift predictions, a method combining GIPAW (Gauge-Including Projector Augmented Wave) GGA calculations with corrections from single-molecule calculations at higher levels of theory, such as MP2 or CCSD, has been proposed and tested on this compound. rsc.org

Nonadiabatic dynamics simulations of keto this compound have been performed using methods like SA-CASSCF and ADC(2) to understand its excited-state lifetime and decay pathways. researchgate.net These studies highlight how different high-level electronic structure methods can provide varying, yet complementary, insights into the photophysics of the molecule. researchgate.net

Prediction of Spectroscopic Properties and Spectral Interpretation

Theoretical calculations are crucial for interpreting experimental spectra and predicting spectroscopic properties. DFT and ab initio methods are used to calculate vibrational frequencies (IR and Raman), electronic transition energies (UV-Vis), and nuclear magnetic shielding constants (NMR).

Theoretical predictions have been essential in assigning the vibrational spectra of different this compound tautomers. researchgate.net By comparing calculated IR spectra with those obtained from matrix isolation experiments, researchers can identify the specific tautomers present under different conditions. researchgate.net For instance, upon UV irradiation of matrix-isolated this compound, the increase in intensity of certain spectral bands could be confidently assigned to the formation of the minor KA1 tautomer with the aid of theoretical calculations. researchgate.net

Similarly, computational methods have been used to predict the UV-Vis absorption spectra of this compound. dergipark.org.trbu.ac.bd Time-dependent DFT (TD-DFT) calculations, for example, can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. dergipark.org.tr These calculations help in understanding the electronic transitions responsible for the observed absorption bands.

In the realm of NMR spectroscopy, theoretical calculations of chemical shifts are invaluable for interpreting complex spectra, especially when multiple tautomers or conformers are present in solution. nih.govrsc.org By comparing experimental and calculated chemical shifts, the relative populations of different species can be determined. A combined experimental and computational approach has been particularly useful in studying the hydrogen-bonding patterns and tautomeric equilibria in this compound dimers. rsc.orgrsc.org

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to study the influence of the solvent environment on the structure, dynamics, and reactivity of this compound. These simulations model the explicit or implicit interactions between this compound and the surrounding solvent molecules over time.

Explicit and Implicit Solvent Models

Both explicit and implicit solvent models are employed in MD simulations to capture the effects of the solvent. wikipedia.org

Explicit solvent models treat each solvent molecule individually. This approach is computationally intensive but provides a detailed, atomistic view of the solute-solvent interactions, including specific hydrogen bonding and the local solvent structure around this compound. wikipedia.org For example, MD simulations with explicit water molecules have been used to study the hydration of this compound-cytosine complexes, revealing how the inclusion of a specific number of water molecules can dramatically affect the geometry and stability of the complex. acs.org These simulations showed that with six water molecules, the complex becomes significantly nonplanar. acs.org

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with average properties like the dielectric constant. wikipedia.org This approach is computationally more efficient and allows for longer simulation times, making it suitable for exploring large-scale conformational changes. wikipedia.orgnih.gov The Polarizable Continuum Model (PCM) is a common implicit solvent model used in quantum chemical calculations to estimate the effect of the solvent on the electronic structure and properties of this compound, such as in studies of its phototautomerism in water. dergipark.org.trx-mol.net

The choice between explicit and implicit models depends on the specific research question. Explicit models are preferred for studying detailed local interactions, while implicit models are advantageous for exploring broader conformational landscapes and thermodynamic properties. wikipedia.orgnih.gov

Proton Transfer Mechanisms in Solution

MD simulations, often in combination with quantum mechanical methods (QM/MM), are instrumental in elucidating proton transfer mechanisms in solution. acs.org For this compound, this is particularly relevant for understanding tautomerization processes that involve the transfer of a proton, which can be mediated by solvent molecules.

Studies have shown that in the gas phase, a direct double proton transfer (DPT) can occur in guanine-cytosine base pairs, a process that is analogous to the interactions in an this compound dimer. acs.org However, in solution, the solvent environment significantly alters this mechanism. acs.org The surrounding water molecules can act as a bridge or catalyst for the proton transfer, facilitating an asynchronous concerted mechanism. dergipark.org.tracs.org

For instance, in the UVC-induced phototautomerism of this compound in water, theoretical investigations have explored two potential mechanisms: a proton-induced dissociation and association (PIDA) and an intrinsic reaction coordinate (IRC) pathway involving a water molecule. dergipark.org.tr The results indicate that the water-assisted mechanism is more probable as it drastically reduces the energy barrier for the proton transfer in both the ground and excited states. dergipark.org.tr This highlights the active role of the solvent in the chemical reactivity of this compound.

Computational Design of Novel this compound-Containing Molecular Architectures

Computational chemistry provides powerful tools for the rational design of novel molecular architectures with tailored properties. In the context of this compound, theoretical modeling, particularly Density Functional Theory (DFT), has been instrumental in designing and understanding the formation of complex supramolecular structures. These methods allow for an in-depth exploration of the thermodynamics governing molecular self-assembly and adsorption processes.

A notable example is the computational design of polygonal supramolecular architectures based on a Platinum(II) complex functionalized with this compound (Pt-Py-iCyt). rsc.org By leveraging the specific hydrogen-bonding capabilities of the this compound moiety, researchers have computationally predicted and experimentally verified the self-assembly of discrete cyclic structures at the solid-liquid interface. rsc.org

DFT calculations have provided crucial insights into the stability and formation of these nano-architectures. The simulations explored the various energy contributions, including the intermolecular hydrogen bonds, the interaction with the surface (e.g., highly oriented pyrolytic graphite (B72142) or graphene), and the steric effects of the bulky Pt complex. rsc.org The primary interaction driving the formation of these polygons is the electrostatic hydrogen bonding (O···H–N) between the this compound units of adjacent molecules. rsc.org Theoretical simulations of Scanning Tunneling Microscopy (STM) images based on the calculated Highest Occupied Molecular Orbital (HOMO) levels of the assembled complexes have been shown to be fully consistent with experimental observations, confirming the predicted structures. rsc.org

These studies demonstrate how computational design can guide the creation of precise, self-assembled nanostructures by tuning the molecular building blocks. The this compound unit, with its specific hydrogen bond donor and acceptor sites, serves as a key programmable element in forming these complex architectures.

Table 1: Computationally Designed this compound-Based Supramolecular Architectures This interactive table summarizes the polygonal structures formed by the self-assembly of a Pt(II)-isocytosine complex, as characterized by computational modeling and STM imaging. rsc.org

| Assembled Motif | Number of Monomers | Primary Intermolecular Interaction | Computational Method |

|---|---|---|---|

| Trimer (iC3) | 3 | Hydrogen Bonding (O···H–N) | DFT |

| Tetramer (iC4) | 4 | Hydrogen Bonding (O···H–N) | DFT |

| Pentamer (iC5) | 5 | Hydrogen Bonding (O···H–N) | DFT |

Nonadiabatic Dynamics and Photostability Simulations

The photostability of nucleobases is a critical property that likely played a role in the chemical evolution of life. Computational simulations of nonadiabatic dynamics—the motion of molecules across different electronic potential energy surfaces—are essential for understanding how molecules like this compound respond to UV radiation. These simulations reveal the ultrafast processes that occur after light absorption and determine whether a molecule safely dissipates the energy or undergoes potentially damaging photochemical reactions.

For this compound, on-the-fly trajectory surface hopping (TSH) dynamics simulations have been widely employed to model its behavior in the excited state. rsc.orgrsc.org These studies have investigated different tautomers, primarily the keto and enol forms, which exhibit distinct photophysical properties. rsc.org The choice of electronic structure method within these simulations, such as the algebraic diagrammatic construction to the second order (ADC(2)) or the state-averaged complete active space self-consistent field (SA-CASSCF), significantly influences the predicted outcomes, including excited-state lifetimes and decay pathways. rsc.orgresearchgate.netcas.cn

Simulations suggest that both the keto and enol tautomers of this compound possess efficient, ultrafast radiationless deactivation channels to return to the electronic ground state, a hallmark of photostability. rsc.org For the keto tautomer, the dominant photorelaxation pathway involves C=O stretching and N-H tilting motions on the nπ* surface. rsc.org In contrast, the enol form primarily deactivates via a ring-puckering motion on the ππ* surface. rsc.org The calculated excited-state lifetimes are typically in the femtosecond range. For instance, ADC(2)-based simulations predicted lifetimes of 182 fs for the keto tautomer and 533 fs for the enol tautomer. rsc.org

However, the photostability of this compound is considered limited compared to canonical DNA bases like cytosine. segarra-marti.comtubitak.gov.trdergipark.org.tr While neutral this compound shows efficient decay, studies on its photoionized cation reveal that the keto form may have longer-lived excited states due to energy barriers, potentially making it less photostable upon exposure to high-energy radiation. segarra-marti.com Theoretical studies also propose that the repulsive ¹πσ* excited state of the amino-oxo form of this compound can lead to tautomerization to the amino-hydroxy form, a process not observed in cytosine. researchgate.net The comparison between different high-level computational methods helps to benchmark the reliability of these predictions and provides a deeper understanding of the complex photochemistry of this compound. rsc.orgrsc.org

Table 2: Comparison of Nonadiabatic Dynamics Simulation Results for Keto-Isocytosine This interactive table presents key findings from different computational studies on the excited-state dynamics of keto-isocytosine, highlighting the influence of the theoretical method used.

| Computational Method | Predicted S₂ Lifetime | Predicted S₁ Lifetime | Dominant Decay Channel/Conical Intersection (CI) | Reference |

|---|---|---|---|---|

| ADC(2) | ~182 fs (from higher states) | 350 fs | C=O stretching CI | rsc.orgrsc.org |

| SA-CASSCF | >1000 fs | >1000 fs | Ethyl II CI (ring deformation) | rsc.orgcas.cn |

| MR-CISD | - | - | Suggests C=O stretching channel is more accessible than in SA-CASSCF | rsc.orgrsc.org |

Molecular Recognition and Supramolecular Chemistry of Isocytosine

Self-Assembly and Hydrogen Bonding Motifs of Isocytosine (B10225)

The specific arrangement of hydrogen bond donors and acceptors on the this compound ring system facilitates its self-assembly into a variety of supramolecular structures. This process is governed by the formation of predictable and robust hydrogen bonding motifs. This compound is subject to prototropic tautomerism, primarily existing in two keto-amino forms: one with a proton at the N1 position (1H-ketoamino) and another with a proton at the N3 position (3H-ketoamino). mdpi.comnih.gov The prevalence of each tautomer can be influenced by the solvent and its role in intermolecular interactions, which in turn dictates the self-assembly pathway. nih.govvu.lt For instance, the 3H-ketoamino form is the most stable tautomer in polar solvents. mdpi.com

The this compound ring system is recognized for its capacity to form complementary hydrogen-bonding patterns in both one and two dimensions. researchgate.net These interactions allow it to serve as a fundamental building block in supramolecular synthesis. researchgate.net

In both solution and the solid state, this compound exhibits a strong tendency to form dimers and higher-order oligomers through self-association. This process is driven by the formation of multiple hydrogen bonds between monomers. Low-temperature NMR spectroscopy experiments have confirmed the formation of a hydrogen-bonded complex of two this compound tautomers in solution. rsc.org The dimerization can involve different tautomeric forms pairing with each other. rsc.org For example, a study using deuterated dimethylformamide (DMF-d7) as a solvent allowed for the observation of the interconversion between the 1,2-I and 2,3-I tautomers at low temperatures, confirming the formation of a dimer stabilized by intermolecular hydrogen bonds. rsc.org

In the solid state, this compound's self-assembly is also well-documented. The crystal structure of this compound reveals two stable 1H- and 3H-ketoamino tautomers. researchgate.net These tautomers can form hydrogen-bonded dimers that serve as the basic unit for larger assemblies. The formation of these dimers can be highly specific, resembling the patterns seen in natural nucleic acid base pairing. acs.org The dimerization of related compounds like 6-methyl-2-butylureidopyrimidone, which shares features with this compound, shows a very high dimerization constant (exceeding 10^6 M^-1 in CHCl3), indicating a strong driving force for self-association via a donor-donor-acceptor-acceptor (DDAA) array of hydrogen bonds. colab.ws This strong dimerization is a key feature that is exploited in the construction of more complex supramolecular structures.

The unique hydrogen bonding pattern of this compound has been exploited in the design of artificial, or "unnatural," base pairs for applications in synthetic biology and materials science. A classic example is the pairing of this compound (isoC) with isoguanine (B23775) (isoG). nih.gov This artificially designed isoG–isoC pair forms three hydrogen bonds with a specific geometry of proton donors and acceptors that is different from the natural A–T and G–C pairs, ensuring pairing fidelity. nih.gov This specific pairing has been utilized in diagnostic technologies like multiplex real-time quantitative PCR. nih.gov

Beyond the isoG-isoC pair, this compound can be designed to interact with other nucleobases. In its 3H-ketoamino tautomeric form, this compound can form a "reversed Watson-Crick" pair with natural guanine (B1146940). mdpi.comresearchgate.net The design of such specific pairings is crucial for expanding the genetic alphabet and for creating novel DNA- and RNA-based nanostructures. nih.govunibo.it The fundamental principles for designing these pairs involve ensuring the structures can hydrogen bond and stack within the spatial constraints of a duplex structure. umich.edu Key geometric parameters, such as the distance between the C1' atoms of the paired nucleosides (typically 10.8 to 11.0 Å), must be maintained for the pair to be isosteric with natural base pairs and thus be recognized by enzymes. umich.edu

Dimerization and Oligomerization in Solution and Solid State

Heteromolecular Interactions Involving this compound

This compound's versatile hydrogen-bonding capabilities extend beyond self-assembly to interactions with other complementary molecules. These heteromolecular interactions are fundamental to co-crystal engineering, coordination chemistry, and the formation of host-guest complexes.

This compound readily forms co-crystals with other molecules that have complementary hydrogen bonding sites. Co-crystals are crystalline structures containing two or more different molecules in a definite stoichiometric ratio. nih.gov A notable example is the co-crystal formed between this compound and 5-fluorocytosine (B48100) in a 1:1 molar ratio with a water molecule. mdpi.comresearchgate.net In this structure, the this compound molecule exists as the 3H-ketoamino tautomer, while 5-fluorocytosine is in its 1H-ketoamino form. mdpi.comresearchgate.net They form a nearly coplanar pair through a three-point DAA/ADD (Donor-Acceptor-Acceptor/Acceptor-Donor-Donor) hydrogen-bonding pattern, which mimics the Watson-Crick base pair. mdpi.comresearchgate.net This demonstrates that complementary binding can stabilize specific tautomeric forms. mdpi.comresearchgate.net

Co-crystals of cytosine, a related compound, with dicarboxylic acids have been shown to possess a self-assembled cyclic pattern formed by a pair of N−H···O hydrogen bonds within a cytosine dimer. acs.org This self-recognition motif resembles the standard hydrogen bonding in the guanine-cytosine pair. acs.org Similarly, this compound's ability to form robust supramolecular synthons—structural units formed by intermolecular interactions—makes it a valuable component in designing co-crystals with predictable structures. mdpi.comnih.gov

Below is a table summarizing the interaction motifs in a reported this compound co-crystal.

| Co-former | This compound Tautomer | Interaction Motif | Graph Set | Reference |

| 5-Fluorocytosine | 3H-ketoamino | DAA/ADD (Three-point interaction) | R²₂(12) | mdpi.com |

Coordination compounds are formed by the interaction of a central metal ion with one or more surrounding molecules or ions, known as ligands. libretexts.orgsolubilityofthings.com this compound can act as a ligand, coordinating with various metal ions through its nitrogen and oxygen atoms. This has been explored for the creation of novel supramolecular materials with specific structural and electronic properties. nih.govfrontiersin.org

For example, this compound-based Pt(II) complexes have been shown to self-assemble at a solution/graphite (B72142) interface into discrete polygonal supramolecular architectures, including trimers, tetramers, pentamers, and hexamers. rsc.orgrsc.org These assemblies are stabilized by hydrogen bonds between the this compound moieties of adjacent metal complexes. rsc.orgrsc.org Density functional theory calculations have provided insight into the thermodynamics of their formation. rsc.orgrsc.org